molecular formula C24H25ClN2O3S B2670701 6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-18-6

6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2670701
CAS RN: 1111052-18-6
M. Wt: 456.99
InChI Key: BVMTYJGQANWUHU-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of nitrogen-containing heterocycle. Attached to this backbone are several other groups: a chloro group, an isobutylphenylsulfonyl group, and a pyrrolidin-1-ylcarbonyl group .


Molecular Structure Analysis

The structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinoline and pyrrolidine rings are both aromatic and would contribute to the compound’s stability. The chloro, isobutylphenylsulfonyl, and pyrrolidin-1-ylcarbonyl groups would all add to the compound’s complexity and could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the aromatic rings and the sulfonyl group could potentially increase its polarity, influencing its solubility in different solvents .

Scientific Research Applications

Electrophilic Substitution in Pyrroloquinoxalines

Research on pyrroloquinoxalines, compounds related to the quinoline core structure of interest, reveals smooth electrophilic substitution reactions. Chlorination and sulphonation of these compounds have been studied, with chlorination yielding primarily 1-chloro-pyrroloquinoxalines. Sulphonation apparently occurs exclusively at specific positions, providing insights into the reactivity and potential modifications of the quinoline derivatives for various applications in organic synthesis (Cheeseman & Tuck, 1967).

Novel Pyridine and Quinoline Derivatives Synthesis

A single-step conversion of various amides to corresponding pyridine and quinoline derivatives has been described, highlighting the versatility of quinoline structures in synthesizing complex heterocyclic compounds. This method's compatibility with sensitive substrates and a variety of functional groups underscores the adaptability and utility of quinoline derivatives in designing novel pharmaceuticals and materials (Movassaghi et al., 2007).

Antagonists for Cognitive Disorders Treatment

The design and synthesis of novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists indicate the potential application of quinoline derivatives in treating cognitive disorders associated with Alzheimer's disease. This research highlights the therapeutic potential of quinoline derivatives as procognitive agents, with specific compounds showing promise in reversing memory deficits and displaying anxiolytic and antidepressant-like effects (Grychowska et al., 2016).

Antimicrobial Applications

Quinoline clubbed with sulfonamide moiety synthesized compounds have shown significant antimicrobial activity, demonstrating the potential of quinoline derivatives as antimicrobial agents. The synthesis and evaluation of these compounds underscore the quinoline structure's capacity to be modified for targeted antimicrobial properties (2019).

Future Directions

Future research could involve studying this compound’s reactivity, its potential biological activity, and its physical and chemical properties. Additionally, new synthetic routes to this compound could be explored .

properties

IUPAC Name

[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-16(2)13-17-5-8-19(9-6-17)31(29,30)23-20-14-18(25)7-10-22(20)26-15-21(23)24(28)27-11-3-4-12-27/h5-10,14-16H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMTYJGQANWUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

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